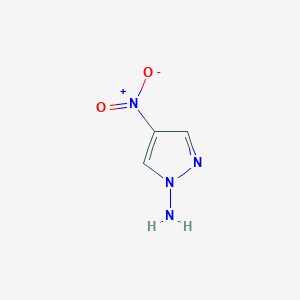

4-nitro-1H-pyrazol-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitropyrazol-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c4-6-2-3(1-5-6)7(8)9/h1-2H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLMDIFYWRJFAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Nitro 1h Pyrazol 1 Amine and Analogues

Strategic Approaches to Pyrazole (B372694) Ring Formation with Nitro and Amino Functionalities

Direct Amination of Nitropyrazole Scaffolds

A primary method for synthesizing 4-nitro-1H-pyrazol-1-amine involves the direct amination of a pre-formed nitropyrazole ring. nih.gov This approach typically starts with 4-nitropyrazole (4-NP), which can be synthesized through the nitration of pyrazole. The subsequent introduction of the amino group at the N1 position is a critical step.

One documented method involves the reaction of 4-nitropyrazole with hydroxylamine-O-sulfonic acid (NH₂OSO₃H) in the presence of a base like potassium carbonate (K₂CO₃). nih.govmdpi.com This reaction directly introduces the amino group onto the pyrazole nitrogen, yielding this compound. nih.gov The N-H bond of the nitropyrazole is sufficiently active to facilitate this functionalization. nih.gov Further research has explored the N-amination of other nitropyrazole derivatives, such as 1-(nitropyrazol-3(5)-yl)tetrazoles, using hydroxylamine-O-sulfonic acid to produce the corresponding N-amino derivatives. researchgate.net

Vicarious nucleophilic substitution (VNS) of hydrogen presents another avenue for direct amination. For instance, 1-methyl-4-nitropyrazole has undergone vicarious C-amination, highlighting a method for introducing amino groups onto the pyrazole ring. acs.org

| Starting Material | Reagent | Product | Reference |

| 4-Nitropyrazole | NH₂OSO₃H, K₂CO₃ | This compound | nih.govmdpi.com |

| 1-(Nitropyrazol-3(5)-yl)tetrazole | Hydroxylamine-O-sulfonic acid | N-amino derivatives | researchgate.net |

| 1-Methyl-4-nitropyrazole | Varies (VNS reagents) | Vicarious C-amination product | acs.org |

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like substituted pyrazoles in a single step from three or more reactants. mdpi.comnih.gov These reactions are advantageous for their operational simplicity and ability to generate structural diversity. mdpi.comacsgcipr.org

While direct MCRs for this compound are not extensively detailed, the principles of MCRs are applied to construct the core pyrazole structure, which can then be further functionalized. For example, a common MCR for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound (or an in situ generated equivalent), a hydrazine (B178648) derivative, and another component to introduce substituents. beilstein-journals.org A three-component synthesis of pyrazoles can be achieved from malononitrile, aldehydes, and hydrazines. beilstein-journals.org Another example is the Biginelli reaction, which, although it produces dihydropyrimidinones, exemplifies the one-pot condensation of multiple components. mdpi.com

The general strategy would involve an MCR to form a pyrazole ring with appropriate handles for subsequent nitration and amination. For instance, a reaction could be designed to produce a pyrazole with a group at the C4-position that can be converted to a nitro group, and an N1-substituent that can be converted to an amino group. The efficiency of MCRs lies in their convergent nature, which reduces waste and often simplifies purification processes. acsgcipr.org

| Reaction Type | Reactants | Product Type | Key Advantage |

| General Pyrazole MCR | 1,3-Dicarbonyl, Hydrazine, Aldehyde/Nitrile | Substituted Pyrazole | High efficiency and atom economy |

| Hantzsch Dihydropyridine Synthesis | β-ketoester (2 eq.), Aldehyde, Ammonia | Dihydropyridine | Forms heterocyclic ring in one pot |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Dihydropyrimidinone | Asymmetric product generation |

Functional Group Interconversion Pathways

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is transformed into another. fiveable.meimperial.ac.uk This is particularly relevant for the synthesis of this compound and its analogues, where the desired nitro and amino functionalities are introduced sequentially.

A common pathway involves the reduction of a nitro group to an amine. For instance, the catalytic hydrogenation of 1-methyl-4-nitro-1H-pyrazole using catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) effectively reduces the nitro group to an amino group, yielding 1-methyl-1H-pyrazol-4-amine. This highlights the feasibility of converting a nitro-substituted pyrazole to an amino-substituted one.

Conversely, an amino group can be converted to a nitro group, though this is less common for N-amination. More typically, an amino group on the pyrazole ring can be diazotized and subsequently replaced. For example, the diazotization of 5-amino-3,4-dinitropyrazole leads to the formation of 5-diazo-3,4-dinitropyrazole. researchgate.net

Another FGI approach is the transformation of other functional groups into the desired nitro or amino groups. For example, a precursor with a different nitrogen-containing group could be oxidized or otherwise converted to a nitro group. Similarly, various nitrogen-containing functionalities can be reduced to an amino group. The choice of FGI strategy depends on the available starting materials and the desired final structure. scribd.comslideshare.net

| Initial Functional Group | Target Functional Group | Reagents/Conditions | Example Application |

| Nitro Group | Amino Group | H₂, Pd/C or Pt/C | Reduction of 1-methyl-4-nitro-1H-pyrazole |

| Amino Group | Diazo Group | Diazotization reagents | Conversion of 5-amino-3,4-dinitropyrazole |

| Alcohol | Secondary Amine | Alcohol and amine dehydrogenases | Biocatalytic amination |

Regioselective Synthesis and Isomer Control

Controlling the position of substituents on the pyrazole ring is crucial for determining the properties of the final compound. The synthesis of this compound specifically requires the nitro group at the C4 position and the amino group at the N1 position.

Direct nitration of pyrazole itself can lead to a mixture of isomers. However, under acidic conditions, 1-nitropyrazole (B188897) can rearrange to 4-nitropyrazole, providing a route to the desired C4-nitro isomer. The synthesis of 4-nitro-1H-pyrazole-3-carbonitrile often relies on the direct nitration of pyrazole-3-carbonitrile, which preferentially occurs at the C4 position. smolecule.com The regioselectivity of nitration is influenced by the existing substituents on the pyrazole ring and the reaction conditions.

The regioselective introduction of the N1-amino group is often achieved by direct amination of the N-H of the 4-nitropyrazole precursor, as other positions are less reactive towards amination under the specified conditions. nih.gov In multi-step syntheses, the order of reactions is critical. For instance, preparing the N1-substituted pyrazole first and then performing nitration can lead to different isomers compared to nitrating first and then substituting at the N1 position. The development of one-pot procedures where the regioselectivity is controlled by the reaction conditions is an active area of research. mdpi.comrsc.org For example, the reaction of N,S-thioketal intermediates with methylhydrazine can lead to two different N-methyl pyrazole isomers, and the reaction conditions can influence the product ratio. mdpi.com

Optimization of Reaction Conditions for Scalability and Efficiency

For any practical application, the synthesis of this compound must be scalable and efficient. rsc.org This involves optimizing reaction parameters such as temperature, solvent, catalyst, and reaction time.

In the direct amination of 4-nitropyrazole, the choice of base and solvent can significantly impact the yield and purity of the product. nih.gov Similarly, in functional group interconversions like catalytic hydrogenation, the catalyst type (e.g., Pt/C vs. Pd/C), catalyst loading, hydrogen pressure, and temperature are key variables that need to be optimized for high conversion and selectivity. For instance, studies on the synthesis of 1-methyl-1H-pyrazol-4-amine hydrochloride found that Pt/C catalysts can be more efficient than Pd/C at lower pressures.

The development of one-pot or telescopic syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly improve efficiency and reduce waste. researchgate.net This approach minimizes handling losses and the use of purification solvents. Flow chemistry is another modern technique that can enhance scalability and safety, particularly for energetic compounds, by allowing for precise control over reaction conditions in a continuous process.

Green Chemistry Principles in the Synthesis of Nitroaminopyrazoles

The synthesis of energetic materials often involves hazardous reagents and produces significant waste, making the application of green chemistry principles particularly important. imist.marroij.com The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. acs.orgsigmaaldrich.com

Key green chemistry considerations in the synthesis of this compound and its analogues include:

Atom Economy : Designing reactions that maximize the incorporation of all reactant atoms into the final product. acs.org MCRs are inherently more atom-economical than multi-step linear syntheses. acsgcipr.org

Use of Safer Solvents : Replacing hazardous organic solvents with greener alternatives like water or ionic liquids, or performing reactions under solvent-free conditions. rroij.com The synthesis of N-substituted ureas in water is an example of this principle in action. rsc.org

Catalysis : Using catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. sigmaaldrich.com This is evident in catalytic hydrogenation and other metal-catalyzed reactions.

Reduction of Derivatives : Avoiding unnecessary protection and deprotection steps, which add to the step count and generate waste. acs.orgsigmaaldrich.com

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure to reduce energy consumption. sigmaaldrich.com

Real-time Analysis for Pollution Prevention : Monitoring reactions in real-time to prevent the formation of byproducts and ensure complete conversion. rroij.com

While the synthesis of highly energetic materials presents unique challenges, the adoption of green chemistry principles can lead to safer, more sustainable, and more efficient manufacturing processes. skpharmteco.com

Mechanistic Insights into the Reactivity of 4 Nitro 1h Pyrazol 1 Amine

Nucleophilic Substitution Reactions Involving the Nitro Group

The nitro group at the C4 position of the pyrazole (B372694) ring is a powerful electron-withdrawing group, which significantly influences the electron density of the aromatic system. This electronic effect is pivotal in activating the pyrazole ring towards various forms of nucleophilic substitution. While direct substitution of the nitro group itself is uncommon, its presence facilitates several other mechanistically distinct substitution pathways.

One of the most significant reactions is cine-substitution, which has been extensively studied in related dinitropyrazole systems. acs.orgacs.orgcdnsciencepub.com In this type of reaction, the nucleophile attacks the carbon atom adjacent (ortho) to the one bearing the leaving group, rather than the carbon atom of the leaving group itself. For instance, studies on 1,4-dinitropyrazoles demonstrate that various nucleophiles, including secondary amines, alkoxides, thiolates, and carbanions, readily displace the N1-nitro group via a nucleophilic attack at the C5 position. cdnsciencepub.comrsc.org The proposed mechanism involves an initial 1,2-addition of the nucleophile to form an intermediate adduct, followed by the elimination of nitrous acid. cdnsciencepub.com This pathway provides a powerful method for synthesizing 5-substituted-4-nitropyrazoles.

Another important pathway is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. organic-chemistry.org This reaction allows for the formal substitution of a hydrogen atom on an electron-deficient aromatic ring. organic-chemistry.org In the context of 4-nitropyrazoles, the C5 position is activated towards VNS. researchgate.netnih.gov The reaction proceeds with a carbanion that has a leaving group on the carbanionic carbon (e.g., the anion of chloromethyl phenyl sulfone). organic-chemistry.orgresearchgate.net The carbanion adds to the C5 position to form a σ-adduct, and subsequent base-induced β-elimination of the leaving group (e.g., HCl) restores aromaticity, resulting in a C5-substituted product. organic-chemistry.org

Furthermore, in pyrazoles containing multiple activating groups, such as dinitro or trinitropyrazoles, direct nucleophilic aromatic substitution (SNAr) of a nitro group can occur. For example, in 3,4,5-trinitro-1H-pyrazole, the nitro group at the C4 position is regioselectively substituted by various nucleophiles. researchgate.net Similarly, the substitution of a good leaving group, like a halogen at the C4 position, is greatly facilitated by the presence of nitro groups on the ring. thieme-connect.comosti.gov These reactions underscore the role of the nitro group in lowering the energy of the Meisenheimer-like intermediate, thereby facilitating the substitution process.

Table 1: Examples of Nucleophilic Substitution Reactions on Activated Nitropyrazole Systems

| Starting Material | Nucleophile | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 1,4-Dinitropyrazole | Pyrazole | cine-Substitution | 4-Nitro-3(5)-(1'-pyrazolyl)pyrazole | acs.org |

| 3-Methyl-1,4-dinitropyrazole | Potassium Cyanide (KCN) | cine-Substitution | 3-Methyl-4-nitro-5-cyanopyrazole | cdnsciencepub.com |

| 4-Nitropyrazole | Chloromethyl p-tolyl sulfone | VNS | 5-(p-Tolylsulfonylmethyl)-4-nitropyrazole | researchgate.net |

| 3,4,5-Trinitro-1H-pyrazole | Ammonia (NH₃) | SNAr | 4-Amino-3,5-dinitropyrazole | researchgate.net |

| 4-Chloro-3,5-dinitropyrazole | Sodium Azide (NaN₃) | SNAr | 4-Azido-3,5-dinitropyrazole | thieme-connect.com |

Electrophilic Reactivity of the Pyrazole Ring and Amino Moiety

The electrophilic reactivity of 4-nitro-1H-pyrazol-1-amine is dominated by the N-amino group, as the pyrazole ring itself is strongly deactivated towards electrophilic aromatic substitution. The C4-nitro group withdraws electron density from the ring, making positions C3 and C5 electron-poor and thus highly resistant to attack by electrophiles.

Conversely, the primary amino group attached to the N1 position possesses a lone pair of electrons, rendering it nucleophilic and the primary site for electrophilic attack. The reactivity of this N-amino group is central to the derivatization of the molecule. A key example of this reactivity is the Mannich reaction. Research has shown that 1-amino-4-nitropyrazole (a closely related precursor) can undergo a Mannich reaction with electrophiles like trinitroethanol in the presence of an acid catalyst. nih.gov In this reaction, the amino group acts as the nucleophile, attacking the electrophilic carbon of the protonated aldehyde (or its equivalent), leading to the formation of a new C-N bond and functionalization at the amino nitrogen. nih.gov

Other electrophilic reactions typical for primary amines, such as acylation, sulfonation, and alkylation, are also expected to occur readily at the N1-amino position. These transformations would involve the attack of the amino lone pair on the electrophilic center of acyl halides, sulfonyl chlorides, or alkyl halides, respectively, to yield a wide array of N-substituted derivatives. The N-H bond of the pyrazole ring in related compounds is known to be relatively active and provides a site for functionalization. nih.gov

Transformations of the Primary Amine Functionality

The primary amine at the N1 position is a versatile functional handle that can be transformed into a variety of other functional groups, significantly expanding the synthetic utility of this compound. The synthesis of the parent compound itself involves the electrophilic amination of 4-nitropyrazole, often using an aminating agent like hydroxylamine-O-sulfonic acid (NH₂OSO₃H) in the presence of a base. nih.gov

Once formed, this primary amine can undergo numerous transformations:

Diazotization: Treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, would convert the primary amine into a pyrazolediazonium salt. These intermediates are highly reactive and can be subsequently converted into a wide range of substituents (e.g., -OH, -F, -Cl, -Br, -CN) through Sandmeyer-type reactions.

Acylation: Reaction with acid chlorides or anhydrides in the presence of a base leads to the formation of the corresponding N-acylamino derivatives (amides).

Alkylation and Arylation: The amine can be alkylated or arylated using appropriate alkyl or aryl halides.

Condensation Reactions: The amine can condense with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines. The aforementioned Mannich reaction is a specific type of condensation. nih.gov

Nitration of the Amine: Under specific conditions, the primary amine can be converted to a nitramine (-NHNO₂) group, a transformation of significant interest in the field of energetic materials.

These transformations highlight the role of the N-amino group as a key site for molecular elaboration, allowing for the introduction of diverse structural motifs and properties.

Redox Chemistry Associated with Nitro and Amino Groups

The redox chemistry of this compound is characterized by the distinct and often complementary behavior of the nitro and amino groups.

The most prominent redox reaction is the reduction of the C4-nitro group. The electron-withdrawing nitro group is readily reduced to a primary amino group (-NH₂), yielding 1,4-diamino-1H-pyrazole derivatives. This transformation is fundamental in heterocyclic synthesis, as it converts an electron-withdrawing group into a strongly electron-donating group, drastically altering the electronic properties and reactivity of the pyrazole ring. A variety of reducing agents can accomplish this, including catalytic hydrogenation (e.g., H₂ over Pd/C), metal-acid systems (e.g., Sn/HCl or Fe/HCl), and other chemical reductants. This reduction is a key step in the synthesis of certain C-N coupled bipyrazoles and other complex heterocyclic systems. acs.org

While the reduction of the nitro group is common, the oxidation of the N1-amino group is also a potential reaction pathway. Primary amines can be oxidized under various conditions, although specific studies on this compound are not widely reported. By analogy with other N-aminopyrazoles and hydrazines, oxidation could potentially lead to the formation of azo compounds or result in cleavage of the N-N bond. The presence of the strongly deactivating nitro group on the pyrazole ring would likely influence the oxidation potential of the N-amino group.

Kinetic and Thermodynamic Studies of Reaction Pathways

Detailed kinetic and thermodynamic studies specifically on this compound are not extensively documented in the public literature. However, insights can be gleaned from studies on analogous pyrazole systems, which employ a range of physical organic chemistry techniques to elucidate reaction mechanisms, rates, and energy profiles.

Kinetic investigations of reactions involving pyrazoles, such as nucleophilic substitution or metal-catalyzed cross-coupling, are often performed using techniques like UV-Vis spectrophotometry or NMR spectroscopy to monitor the concentration of reactants and products over time. Such studies allow for the determination of reaction orders, rate constants (k), and the influence of variables like temperature, solvent, and catalyst concentration on the reaction rate. For example, in the study of copper-catalyzed oxidation of catechol using pyrazole-based ligands, Michaelis-Menten kinetics were applied to determine key parameters like the maximum reaction rate (Vmax) and the Michaelis constant (KM), providing insight into the catalytic cycle.

Thermodynamic aspects of reaction pathways are frequently explored using computational methods, particularly Density Functional Theory (DFT). DFT calculations can be used to determine the relative stability of reactants, products, intermediates, and transition states. This allows for the mapping of the potential energy surface of a reaction, helping to distinguish between kinetically and thermodynamically controlled products. For instance, DFT can predict the most stable tautomeric form of a pyrazole derivative or rationalize the regioselectivity of a substitution reaction by comparing the activation energies of different possible pathways.

Isotopic labeling studies, often combined with NMR or mass spectrometry, serve as a powerful tool to trace the path of atoms through a reaction mechanism, confirming or refuting proposed mechanistic steps, such as rearrangements or the specific bonds being broken and formed.

Table 2: Example of Kinetic Parameters from a Pyrazole-Ligand Catalyzed Reaction

| Catalyst System (Ligand + Metal Salt) | Vmax (µmol L-1 min-1) | KM (mmol L-1) | kcat (min-1) |

|---|---|---|---|

| Ligand 1 + Cu(CH₃COO)₂ | 41.67 | 2.50 | 138.9 |

| Ligand 2 + Cu(CH₃COO)₂ | 33.56 | 2.62 | 111.9 |

| Ligand 3 + Cu(CH₃COO)₂ | 32.86 | 2.72 | 109.5 |

Data adapted from a study on the oxidation of catechol catalyzed by in situ formed copper(II) complexes with pyrazole-based ligands, illustrating the type of data obtained from kinetic studies.

Computational and Quantum Chemical Studies of 4 Nitro 1h Pyrazol 1 Amine

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 4-nitro-1H-pyrazol-1-amine is significantly influenced by the interplay of its constituent functional groups: the electron-donating amino group (-NH₂) and the potent electron-withdrawing nitro group (-NO₂), both attached to the aromatic pyrazole (B372694) ring. Density Functional Theory (DFT) calculations are commonly employed to investigate these electronic properties. scielo.org.za

Molecular orbital analysis, particularly of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding electronic transitions and reactivity. For nitro-pyrazole derivatives, the HOMO is typically localized on the pyrazole ring and any electron-donating substituents, while the LUMO is concentrated around the electron-withdrawing nitro group and the pyrazole ring. scielo.org.zaresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net

| Compound System | Method | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| Pyrazoline Derivative (S2) | DFT | - | - | 4.054 | bohrium.com |

| Nitroethylene | B3LYP/6-31G(d) | - | - | - | mdpi.com |

| (2Z, 5Z)-MNTZ | B3LYP/6-31G(d,p) | -5.61 | -2.52 | 3.09 | scielo.org.za |

Data in the table is representative of calculations on similar molecular systems to illustrate typical values.

Prediction of Reactivity and Reaction Sites through Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory posits that a molecule's reactivity is primarily governed by the interaction between its HOMO and LUMO. youtube.comnumberanalytics.com The HOMO acts as an electron donor, so its location indicates the most probable sites for electrophilic attack. Conversely, the LUMO acts as an electron acceptor, and its distribution highlights the sites susceptible to nucleophilic attack. youtube.com

For this compound, FMO analysis predicts the following:

Nucleophilicity and Basicity (HOMO-driven): The HOMO is expected to have significant contributions from the amino group's nitrogen lone pair and the pyrazole ring's π-system. This suggests that these sites are the most nucleophilic. Protonation and other electrophilic attacks would likely occur at the amino nitrogen or a ring nitrogen atom. youtube.com

Electrophilicity (LUMO-driven): The LUMO is predicted to be localized predominantly over the nitro group and the C4 carbon of the pyrazole ring. This strong localization is due to the nitro group's powerful electron-withdrawing nature. scielo.org.zanih.gov Consequently, these areas are the most electrophilic and are the primary targets for nucleophilic attack. The pyrazole ring itself is rendered more electrophilic, influencing its reactivity in substitution reactions.

Molecular Electrostatic Potential (MEP) mapping is another computational tool that complements FMO analysis. It visualizes the charge distribution on the molecular surface, with red areas (negative potential) indicating electron-rich, nucleophilic sites and blue areas (positive potential) indicating electron-poor, electrophilic sites. For nitropyrazole derivatives, MEP analysis typically shows negative potential around the nitro group's oxygen atoms and positive potential near the pyrazole ring protons and amino group protons, providing a visual guide to potential intermolecular interactions and reaction sites. bohrium.comnih.gov

| Reaction Type | Governing Orbital | Predicted Site(s) | Rationale |

|---|---|---|---|

| Electrophilic Attack | HOMO | Amino Nitrogen, Ring Nitrogens | High electron density from nitrogen lone pairs. youtube.com |

| Nucleophilic Attack | LUMO | Nitro Group, C4-carbon | Strong electron-withdrawing effect of the nitro group creates electron-deficient centers. nih.gov |

Solvation Effects on Molecular Properties and Reactivity (Computational)

The properties and reactivity of a molecule can be significantly altered by its solvent environment. Computational models can account for these effects, most commonly through Polarizable Continuum Models (PCM). acs.org In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium.

Solvation can influence several aspects of this compound:

Molecular Geometry and Stability: The polarity of the solvent can interact with the molecule's dipole moment, potentially altering bond lengths, bond angles, and the relative stability of different conformers.

Electronic Properties: The HOMO and LUMO energy levels can shift in the presence of a solvent, which in turn affects the molecule's electronic spectrum (UV-Vis absorption) and its reactivity. acs.org

Reaction Mechanisms: Solvation can dramatically affect reaction pathways and activation energies. Polar solvents are particularly effective at stabilizing charged intermediates and transition states, which can lower the activation barrier and accelerate a reaction compared to the gas phase. acs.orgmdpi.com For instance, in proton transfer reactions, solvent molecules can act as a bridge, facilitating intermolecular proton hopping and providing a lower energy pathway than direct intramolecular transfer. mdpi.com

Theoretical studies on related pyrazole systems have shown that incorporating solvent effects is critical for accurately predicting tautomeric equilibria and reaction barriers, bringing computational results into closer agreement with experimental observations. mdpi.com

Intermolecular Interactions and Packing Effects (Theoretical)

In the solid state, the arrangement of molecules in the crystal lattice is dictated by a complex network of intermolecular interactions. Theoretical methods are invaluable for analyzing and quantifying these forces, which determine properties like crystal density and stability.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize the nature of chemical bonds and intermolecular interactions based on the topology of the electron density. tandfonline.com It can identify bond critical points (BCPs) between interacting atoms and analyze their properties to distinguish between strong covalent bonds and weaker non-covalent interactions like hydrogen bonds and van der Waals forces.

For related nitro-pyrazole compounds, studies have shown that crystal packing is often stabilized by a combination of strong hydrogen bonds involving the nitro and amino groups, as well as weaker C-H···O, C-H···N, and π-π stacking interactions. tandfonline.comresearcher.life

| Intermolecular Contact Type | Percentage Contribution (%) | Source |

|---|---|---|

| H···H | 38.3 | researcher.life |

| C···H | 20.0 - 35.8 | acs.org |

| N···H | 5.8 | researcher.life |

Data is representative of analyses performed on similar heterocyclic systems and illustrates the types of expected interactions.

Derivatization and Functionalization Strategies Exploiting 4 Nitro 1h Pyrazol 1 Amine As a Synthon

Modification at the N1-Amino Position

The N1-amino group of 4-nitro-1H-pyrazol-1-amine is a primary site for functionalization, enabling the introduction of a wide range of substituents through various reactions.

One notable modification involves the Mannich reaction , a three-component condensation that forms a β-amino carbonyl compound. nih.gov In a specific application, the N1-amino group of 1-amino-4-nitropyrazole undergoes a Mannich reaction with trinitroethanol. researchgate.netnih.gov This reaction leads to the formation of 4-nitro-N-(2,2,2-trinitroethyl)-1H-pyrazol-1-amine, demonstrating a method for introducing highly energetic functional groups onto the pyrazole (B372694) core. researchgate.netnih.gov The reaction mechanism commences with the formation of an iminium ion from the amine and the aldehyde, which is subsequently attacked by an enolizable carbonyl compound. nih.gov

Another significant derivatization pathway is the formation of Schiff bases . This reaction involves the condensation of the primary amino group of this compound with an aldehyde or ketone. mdpi.com The resulting Schiff bases, characterized by the azomethine (-C=N-) group, are valuable intermediates in organic synthesis and have been explored for their diverse biological activities. nih.govmdpi.com For instance, various pyrazole-based Schiff bases have been synthesized by reacting pyrazole carboxaldehydes with different aromatic amines. nih.gov

Furthermore, the N1-amino group can undergo acylation reactions. Treatment with acylating agents such as acetic anhydride (B1165640) can introduce an acetyl group, leading to the formation of N-(4-nitro-1H-pyrazol-1-yl)acetamide. nih.gov This reaction is typically performed under acidic conditions to favor O-acylation if hydroxyl groups are present, but for primary amines, it provides a straightforward method for N-acylation. nih.gov

Alterations and Reductions of the C4-Nitro Group

The C4-nitro group is another key functional handle that can be chemically altered, most notably through reduction to an amino group. The reduction of the nitro group to form 4-amino-1H-pyrazol-1-amine opens up further avenues for derivatization.

A common and efficient method for this transformation is catalytic hydrogenation . nih.gov This process typically employs a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) hydrate (B1144303). nih.govsemanticscholar.org This method is known for its high yields and chemoselectivity in reducing nitroarenes to their corresponding anilines. nih.gov

For more specialized applications, other reducing agents can be employed. A combination of Raney nickel and hydrazine hydrate has been shown to be effective for the reduction of nitropyrazoles. researchgate.net This system allows for the reaction to proceed smoothly under relatively mild conditions. Another alternative is the use of tin(II) chloride in the presence of hydrochloric acid, although this method may require careful workup to separate the product from tin salts. researchgate.net

Construction of Fused Heterocyclic Systems

The bifunctional nature of this compound and its derivatives makes them valuable synthons for the construction of fused heterocyclic systems. These fused rings often exhibit unique chemical and physical properties.

One important class of fused heterocycles that can be synthesized are pyrazolo[3,4-b]pyridines . The general strategy for their synthesis often involves the condensation of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. nih.govresearchgate.net For example, 5-amino-1-phenylpyrazole (B52862) can react with α,β-unsaturated ketones in the presence of a catalyst like zirconium tetrachloride to yield pyrazolo[3,4-b]pyridine derivatives. mdpi.com By analogy, 1-amino-4-nitropyrazole or its derivatives could potentially be used as the pyrazole component in similar cyclization reactions to generate novel 4-nitro-substituted pyrazolo[3,4-b]pyridines.

Another significant fused heterocyclic system is pyrazolo[1,5-a]pyrimidines . These are typically synthesized through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents. nih.gov The reaction proceeds via nucleophilic attack of the aminopyrazole on the carbonyl carbons, followed by cyclization to form the pyrimidine (B1678525) ring. nih.gov It is plausible that 1-amino-4-nitropyrazole could serve as a precursor in this type of reaction, leading to the formation of 4-nitro-substituted pyrazolo[1,5-a]pyrimidines. nih.govmdpi.com

Formation of Poly-Substituted Pyrazole Derivatives

The pyrazole ring of this compound is susceptible to electrophilic substitution, allowing for the introduction of additional functional groups and the formation of poly-substituted derivatives.

Halogenation is a common electrophilic substitution reaction for pyrazoles. The reaction of pyrazoles with halogenating agents such as N-halosuccinimides (NXS, where X = Cl, Br, I) typically results in substitution at the C4 position. semanticscholar.org In the case of this compound, the C4 position is already occupied by a nitro group. Therefore, electrophilic attack would be directed to other available positions on the pyrazole ring, likely the C3 or C5 positions. The presence of the deactivating nitro group and the activating amino group will influence the regioselectivity of the halogenation. For instance, reactions of N-aminopyrazoles with various halogenating reagents have been shown to yield 1-amino-4-halopyrazoles. nih.gov

Further nitration of this compound could potentially lead to the introduction of a second nitro group. Electrophilic nitration of the pyrazole ring generally occurs at the C4 position. nih.gov However, with the C4 position blocked, nitration may occur at the C3 or C5 position, depending on the reaction conditions and the directing effects of the existing substituents. The synthesis of N-nitropyrazoles by direct nitration of substituted pyrazoles has been studied, and the direction of nitration is dependent on the reaction conditions.

Applications as Ligands in Coordination Chemistry

Pyrazole derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. cdnsciencepub.com The nitrogen atoms of the pyrazole ring can coordinate to metal centers, and the presence of additional functional groups, such as the N1-amino and C4-nitro groups in this compound, can influence the coordination behavior and the properties of the resulting metal complexes.

The pyrazole ring in this compound can act as a monodentate ligand through its pyridine-like nitrogen atom. Additionally, the N1-amino group can also participate in coordination, allowing the molecule to function as a bidentate ligand, forming a chelate ring with the metal ion. The presence of the electron-withdrawing nitro group at the C4 position can affect the electron density of the pyrazole ring and, consequently, its coordination strength.

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment Methodology Focus

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) stands as the quintessential technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing unequivocal proof of the molecular structure.

For a compound like 4-nitro-1H-pyrazol-1-amine, SCXRD would reveal the planarity of the pyrazole (B372694) ring, the geometry of the nitro group relative to the ring, and the conformation of the exocyclic amine group. Furthermore, this technique elucidates intermolecular interactions, such as hydrogen bonding involving the amine and nitro groups, which dictate the crystal packing motif. While specific crystallographic data for this compound is not widely published, analysis of related halogenated pyrazoles shows they can form various hydrogen-bonded networks, such as trimers or catemers (chain-like structures). mdpi.com The analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole, for instance, revealed a complex hydrogen-bonded framework dominated by N—H⋯N interactions. nih.gov

Table 1: Representative Crystallographic Parameters Determined by SCXRD

| Parameter | Description | Typical Information Obtained |

|---|---|---|

| Crystal System | The symmetry classification of the crystal lattice. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c, Cmme |

| Unit Cell Dimensions (Å) | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | Provides the size and shape of the repeating unit. |

| Z | The number of molecules per unit cell. | Relates the unit cell volume to the molecular volume. |

| Bond Lengths (Å) | The distances between the nuclei of two bonded atoms. | Confirms connectivity and bond order (e.g., C-N, N=O). |

| **Bond Angles (°) ** | The angle formed between three connected atoms. | Defines the geometry around each atom. |

| Hydrogen Bonds | Intermolecular interactions involving hydrogen and electronegative atoms. | Details the supramolecular structure and packing. |

Multi-Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. While standard 1D ¹H and ¹³C NMR provide initial structural information, advanced techniques offer deeper insights.

2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity within the molecule. HSQC correlates proton signals with the directly attached carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations. These experiments would be crucial for unambiguously assigning the signals for the two non-equivalent protons and the three carbon atoms of the this compound ring.

Solid-State NMR (ssNMR) is particularly valuable for studying the compound in its native solid form. It can distinguish between different crystalline forms (polymorphs) and provide information on molecular dynamics in the solid state. nih.gov For molecules with disordered protons in hydrogen bonds, ssNMR can determine whether the disorder is static or dynamic, a distinction that X-ray crystallography often cannot make. nih.govresearchgate.net Furthermore, ssNMR can help overcome peak broadening issues seen in the solid state that can impede analysis. rsc.org

Table 2: Expected NMR Data for this compound

| Nucleus | Technique | Expected Chemical Shift (ppm) Range | Information Provided |

|---|---|---|---|

| ¹H | 1D & 2D NMR | 7.0 - 9.0 (ring protons), variable for NH₂ | Number and environment of unique protons. |

| ¹³C | 1D & 2D NMR | 110 - 150 | Number and environment of unique carbons. |

| ¹⁵N | 1D & ssNMR | -170 to -100 (pyrazole ring), -30 to 0 (nitro group) | Probes the electronic environment of nitrogen atoms. |

Note: Expected shift ranges are estimates based on related nitropyrazole structures. chemicalbook.comnih.gov

High-Resolution Mass Spectrometry for Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. Beyond molecular formula confirmation, HRMS is used to analyze fragmentation patterns, which serve as a molecular fingerprint and help to confirm the structure.

For this compound, electron ionization (EI) or electrospray ionization (ESI) would produce a protonated molecular ion [M+H]⁺. The subsequent fragmentation (MS/MS) would likely involve characteristic losses of small neutral molecules. A key fragmentation pathway for nitropyrazoles is the loss of the nitro group (NO₂) or related fragments like NO or O. researchgate.net Other common fragmentations in pyrazole rings include the loss of HCN. researchgate.net Analyzing these fragmentation pathways provides robust confirmation of the compound's structure.

Table 3: Predicted HRMS Fragmentation Data for this compound (C₃H₄N₄O₂)

| Ion | m/z (calculated) | Possible Origin |

|---|---|---|

| [M+H]⁺ | 129.0407 | Protonated molecular ion |

| [M-O+H]⁺ | 113.0458 | Loss of an oxygen atom |

| [M-NO+H]⁺ | 99.0458 | Loss of nitric oxide |

| [M-NO₂]⁺ | 83.0454 | Loss of the nitro group |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). The two techniques are often complementary.

For this compound, FT-IR and Raman spectra would provide clear evidence for its key functional groups. The presence of the nitro group is typically confirmed by strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations. The N-H stretching of the amine group and the C-H stretching of the pyrazole ring would also be readily identifiable. nih.govresearchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | FT-IR, Raman |

| C-H (Aromatic) | Stretch | 3000 - 3150 | FT-IR, Raman |

| C=N / C=C (Ring) | Stretch | 1450 - 1600 | FT-IR, Raman |

| NO₂ (Nitro) | Asymmetric Stretch | 1500 - 1570 | FT-IR |

| NO₂ (Nitro) | Symmetric Stretch | 1300 - 1370 | FT-IR |

Exploration of 4 Nitro 1h Pyrazol 1 Amine in Advanced Materials Science and Organic Synthesis

Role as Building Blocks for High-Energy Density Materials (HEDMs)

Nitrated pyrazole (B372694) compounds are a cornerstone in the field of energetic materials (EMs) due to their characteristic high heats of formation, high density, and the ability to tailor their thermal stability and detonation performance. nih.govresearchgate.netsunyempire.edunih.gov 4-nitro-1H-pyrazol-1-amine, synthesized via the amination of 4-nitropyrazole (4-NP), serves as a crucial building block for more complex High-Energy Density Materials (HEDMs). nih.gov The presence of the N-amino group provides a reactive site for further functionalization, allowing for the strategic construction of advanced energetic molecules with enhanced properties. nih.govnih.gov

The development of high-performance and insensitive energetic materials from nitroaminopyrazole scaffolds like this compound is guided by several key design principles:

Introduction of Energetic Groups: A primary strategy involves increasing the number of nitro (-NO₂) or nitramino (-NHNO₂) groups in the molecule. nih.govresearchgate.net The nitro group enhances the oxygen balance and density of the compound, which are critical for detonation performance. researchgate.net The nitramino group is also a powerful energetic moiety and possesses the ability to participate in hydrogen bonding, which can increase crystal density and reduce sensitivity. rsc.orgresearchgate.net For example, 1-amino-4-nitropyrazole can be used as a precursor to introduce additional energetic functionalities, such as in the synthesis of 4-nitro-N-(2,2,2-trinitroethyl)-1H-pyrazol-1-amine. nih.gov

Construction of Fused and Linked Heterocyclic Systems: Combining the pyrazole ring with other nitrogen-rich heterocycles, such as tetrazoles or triazoles, is an effective method to create molecules with high nitrogen content, high density, and superior detonation properties. rsc.orgresearchgate.netrsc.org These hybrid structures often exhibit enhanced thermal stability.

Leveraging Intermolecular Interactions: The strategic arrangement of functional groups to promote strong intermolecular interactions like hydrogen bonding and π-π stacking is crucial. rsc.org These non-covalent interactions lead to more compact crystal packing, thereby increasing the material's density—a key factor in detonation performance. rsc.orgresearchgate.net The N-amino group in this compound is a potent hydrogen bond donor, contributing to molecular stability and insensitivity. rsc.org

Balancing Energy and Stability: A central challenge is to maximize energetic output while maintaining low sensitivity to external stimuli like impact and friction. nih.govscispace.com The inherent stability of the pyrazole ring, combined with the introduction of amino groups, helps to mitigate the sensitivity that often accompanies a high density of nitro groups. nih.gov This balance is essential for the practical application of EMs. rsc.orgresearchgate.net

The evaluation of nitropyrazole-based HEDMs involves a combination of theoretical calculations and experimental measurements to predict and verify their performance and safety characteristics.

Theoretical Assessment: Computational methods are indispensable for the initial screening and design of new energetic molecules. scispace.comresearchgate.net Density Functional Theory (DFT) calculations, such as at the B3PW91/6-311+G(d,p) level, are used to determine properties like heat of formation and bond dissociation energies, which are indicators of thermal stability. researchgate.net Empirical and specialized software programs like EXPLO5 are widely used to calculate detonation parameters, including detonation velocity (D) and detonation pressure (P), based on the compound's density and heat of formation. researchgate.netrsc.orgresearchgate.net

Experimental Assessment: Experimentally, thermal stability is primarily determined using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which identify the decomposition temperature (Td) of the material. researchgate.netnih.govresearchgate.net Mechanical sensitivity to impact and friction is quantified using standardized methods such as the BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer test. nih.govresearchgate.net

The properties of various energetic materials derived from or related to the nitropyrazole framework illustrate the successful application of these design principles. Many of these compounds exhibit detonation performances superior to traditional explosives like RDX while showing better thermal stability and lower sensitivity. researchgate.netnih.gov

Table 1: Energetic Properties of Selected Nitropyrazole-Based Compounds

Intermediates in the Synthesis of Complex Organic Molecules

Beyond its use in energetic materials, this compound is a valuable intermediate in organic synthesis. nih.gov The pyrazole scaffold is a common feature in pharmaceuticals and agrochemicals, and the functional groups on this specific derivative make it a versatile building block. nbinno.comnih.gov

The N-amino group is particularly significant, as it can be readily transformed into other functionalities. A key example is its role as a precursor in the Mannich reaction with trinitroethanol to yield N-substituted energetic derivatives. nih.gov Furthermore, N-amino azoles are common intermediates for the synthesis of N-nitramines, a highly energetic class of compounds. researchgate.net This transformation typically involves nitration of the amino group. The presence of the nitro group on the pyrazole ring also influences the reactivity of the molecule, and the entire structure can be used to construct more elaborate heterocyclic systems for various applications, including potential pharmaceuticals and dyes. researchgate.netnih.gov

Contribution to Supramolecular Assembly and Crystal Engineering

The molecular structure of this compound is well-suited for directing the formation of ordered solid-state architectures through supramolecular assembly. The field of crystal engineering leverages non-covalent interactions to control the packing of molecules in a crystal lattice, which in turn dictates material properties like density, stability, and sensitivity. rsc.org

The key features of this compound that contribute to these assemblies are:

Hydrogen Bonding: The N-amino group is a strong hydrogen bond donor, while the nitro group and the nitrogen atoms of the pyrazole ring are hydrogen bond acceptors. This functionality allows for the formation of extensive and robust hydrogen-bonding networks, which are known to increase the density and thermal stability of energetic materials. rsc.orgresearchgate.net

π-π Stacking: The aromatic pyrazole ring can participate in π-π stacking interactions. rsc.orgnih.gov These interactions, particularly in electron-poor nitro-substituted rings, contribute significantly to stabilizing the crystal structure and achieving high packing efficiency. Research on related energetic molecules has confirmed that a combination of hydrogen bonds and π-π stacking is responsible for their high density and favorable performance characteristics. researchgate.net

By carefully controlling these interactions, it is possible to engineer crystals with desired properties, demonstrating the compound's importance in the rational design of advanced materials. nih.govmdpi.com

Potential in Catalysis and Sensing Technologies (Chemically-Focused)

The functional groups of this compound suggest potential applications in catalysis and chemical sensing.

Catalysis: Pyrazole derivatives are widely used as ligands in coordination chemistry and have been successfully employed in catalysis. mdpi.com The nitrogen atoms of the pyrazole ring can coordinate with transition metal ions, such as copper(II), to form catalytically active complexes. mdpi.com These complexes have shown efficacy in promoting oxidation reactions, for example, the oxidation of catechol to o-quinone. mdpi.com The N-amino and nitro groups on this compound can modulate the electronic properties of the pyrazole ring, potentially tuning the catalytic activity of its metal complexes for specific chemical transformations.

Sensing Technologies: A chemical sensor operates through the specific interaction of a receptor molecule with a target analyte. The structure of this compound possesses the necessary features to act as a molecular receptor. The N-H protons of the amino group can act as hydrogen-bond donors to detect anions, while the nitrogen atoms of the heterocyclic ring can serve as binding sites for metal cations. The electron-deficient aromatic system, due to the nitro group, could also interact with electron-rich analytes through charge-transfer or π-stacking interactions. Such binding events could be designed to produce a detectable optical or electrochemical signal, forming the basis of a chemical sensor.

Table of Mentioned Compounds

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The current primary route to 4-nitro-1H-pyrazol-1-amine involves the N-amination of 4-nitropyrazole (4-NP). This is typically achieved using reagents like hydroxylamine-O-sulfonic acid in the presence of a base such as potassium carbonate. While effective, future research must prioritize the development of more sustainable and efficient synthetic strategies, aligning with the principles of green chemistry.

Key areas for future investigation include:

Catalytic Amination: Exploring transition-metal or organocatalytic approaches for the N-amination of 4-nitropyrazole could reduce the need for stoichiometric reagents, minimize waste, and potentially lower reaction temperatures and times.

Green Solvents and Reaction Conditions: Traditional organic solvents could be replaced with more environmentally benign alternatives like water, supercritical fluids, or bio-based solvents. The application of microwave-assisted synthesis or flow chemistry could also dramatically enhance reaction rates and yields while reducing energy consumption.

One-Pot Syntheses: Developing a one-pot, two-step method starting from pyrazole (B372694) itself, proceeding through an optimized nitration to 4-NP and subsequent in-situ amination, would significantly improve process efficiency and reduce the costs and hazards associated with isolating intermediates.

Alternative Aminating Agents: Investigating novel, safer, and more atom-economical aminating agents to replace traditional reagents is crucial for enhancing the sustainability profile of the synthesis.

The table below outlines potential green synthesis strategies for pyrazole derivatives applicable to this compound.

| Strategy | Catalyst/Medium | Advantages | Relevant Findings |

| Microwave-Assisted Synthesis | Nano-catalysts (e.g., Cobalt Oxide) in green solvents | Rapid reaction times, increased yields, reduced energy consumption | Substituted pyrazoles synthesized in minutes with excellent yields. |

| Aqueous Synthesis | Water, often with a phase-transfer catalyst like CTAB | Environmentally benign, inexpensive, safe | Efficient synthesis of tetrasubstituted pyrazoles in one pot. |

| Catalytic Amination | Palladium or Copper catalysts | High selectivity, applicability to diverse amine precursors | Effective for C-N bond formation on pyrazole rings. |

In-depth Mechanistic Studies of Unexplored Reactivity

While this compound is primarily used as a building block, its inherent reactivity is not fully understood. The interplay between the electron-withdrawing nitro group, the aromatic pyrazole core, and the nucleophilic N-amino group suggests a rich and complex chemical behavior that warrants detailed mechanistic investigation.

Future research should focus on:

Reactivity of the N-Amino Group: The N-amino group is a key handle for further functionalization, as demonstrated by its use in Mannich reactions to synthesize more complex energetic materials. In-depth studies are needed to explore its reactivity towards a wider range of electrophiles. Mechanistic investigations into acylation, sulfonation, and condensation reactions will enable the synthesis of novel derivatives.

Cyclization and Rearrangement Reactions: The bifunctional nature of the molecule makes it an ideal candidate for intramolecular cyclization reactions to form fused heterocyclic systems, a common strategy for creating highly stable, high-energy compounds. Mechanistic studies, potentially involving isotopic labeling and kinetic analysis, could elucidate the pathways of these transformations.

Electrophilic and Nucleophilic Substitution: The electronic landscape of the pyrazole ring, influenced by both the nitro and amino groups, needs to be mapped. Understanding the regioselectivity of further electrophilic substitution (e.g., halogenation, nitration) or potential nucleophilic substitution of the nitro group is critical for designing targeted synthetic routes.

Radical Chemistry: Investigating the potential for radical-mediated reactions, particularly involving the N-amino group or reactions at the pyrazole ring, could open new avenues for functionalization that are not accessible through traditional ionic pathways.

A plausible mechanism for a potential intramolecular cyclization, a key area for future study, is outlined below, drawing parallels from related nitropyrazole systems.

| Step | Description | Intermediate |

| 1. Initial Functionalization | The N-amino group is first reacted with a bifunctional electrophile (e.g., an α,β-unsaturated carbonyl compound). | N-alkylated or N-acylated pyrazole amine. |

| 2. Deprotonation | The pyrazole ring N-H is deprotonated by a base. | Anionic pyrazole intermediate. |

| 3. Intramolecular Attack | The resulting anion attacks an electrophilic center within the attached side chain. | Fused bicyclic intermediate. |

| 4. Aromatization/Elimination | A final elimination or rearrangement step leads to the stable, fused heterocyclic product. | Fused pyrazolotriazine or similar system. |

Advanced Computational Modeling for Complex Systems

Computational chemistry provides powerful tools for predicting the properties of molecules and guiding experimental work. For a compound like this compound, which serves as a precursor to high-energy materials, in-silico methods are invaluable for assessing potential performance and stability before synthesis is attempted.

Future computational research should include:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to determine the molecule's fundamental properties, including its optimized geometry, vibrational frequencies, and electronic structure (HOMO-LUMO energies). These calculations provide insights into the molecule's kinetic stability and reactivity.

Thermochemical Predictions: Calculating key energetic properties such as the standard enthalpy of formation (HOF) is crucial. Isodesmic reactions and other computational approaches can provide reliable HOF values, which are essential for predicting the performance of derived energetic materials.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound in condensed phases or within a composite material. These simulations can predict bulk properties like density and reveal intermolecular interactions (e.g., hydrogen bonding) that are critical to the stability and sensitivity of energetic materials.

Reaction Mechanism Modeling: Computational modeling can be used to explore the transition states and reaction pathways for the unexplored reactivity discussed in section 8.2. This can help rationalize experimental outcomes and predict the feasibility of new synthetic transformations.

The following table presents a set of predicted properties for this compound based on typical DFT calculation results for similar amino-nitropyrazole compounds.

| Property | Predicted Value/Characteristic | Method of Calculation | Significance |

| Enthalpy of Formation (HOF) | Positive | DFT (Isodesmic Reactions) | Indicates high stored chemical energy, desirable for energetic materials. |

| HOMO-LUMO Energy Gap | Moderate | DFT (e.g., B3LYP/6-311G**) | Relates to kinetic stability and susceptibility to electronic excitation. |

| Molecular Electrostatic Potential (MEP) | Negative potential near nitro group oxygens; Positive potential near N-H protons | DFT | Identifies sites for electrophilic and nucleophilic attack, guiding reactivity studies. |

| Mulliken Atomic Charges | High negative charge on nitro-group oxygens; High positive charge on amino-group hydrogens | DFT | Quantifies the charge distribution, explaining intermolecular hydrogen bonding potential. |

Integration into Advanced Functional Materials Platforms

The ultimate goal of fundamental research into this compound is to enable its use in advanced materials. Its structure is particularly well-suited for creating high-energy density materials (HEDMs) with tailored properties.

Emerging research avenues in this area include:

Novel High-Energy Density Materials (HEDMs): The N-amino group is a versatile anchor point for attaching other explosophoric groups (e.g., nitro, nitramino, tetrazole, furazan). This strategy allows for the systematic tuning of properties such as detonation velocity, thermal stability, and impact sensitivity.

Melt-Castable Explosives: By attaching appropriate side chains, the melting point of derivatives can be lowered, making them candidates for melt-castable explosives, which are safer and easier to process than traditional pressed explosives.

Energetic Co-crystals and Salts: Forming salts with energetic cations or anions, or creating co-crystals with other explosives, can significantly modify the crystal packing and intermolecular interactions. This can lead to materials with improved density and reduced sensitivity.

The versatility of the this compound scaffold is highlighted by the diverse functional groups that can be introduced to tune the properties of the final material.

| Functional Group Addition | Target Property | Resulting Compound Class |

| N-Trinitroethylamino | Increased Oxygen Balance & Detonation Velocity | High-Performance Secondary Explosives |

| Tetrazole Ring | High Nitrogen Content & Positive Heat of Formation | Thermally Stable Energetic Materials |

| Long Alkyl Chains with Azido/Nitrato Groups | Lower Melting Point & Tunable Sensitivity | Melt-Castable Explosives |

| Dinitramino Groups | High Density & Detonation Pressure | High-Performance Energetic Salts |

Q & A

Q. Basic

- 1H/13C NMR : Assign nitro group positioning and amine protons. Deuterated solvents (CDCl₃, DMSO-d₆) resolve splitting patterns; e.g., δ 8.87 ppm (d, J = 2 Hz) for pyridyl protons in related compounds .

- HRMS (ESI) : Confirm molecular ions (e.g., [M+H]+) with <5 ppm error .

- X-ray Crystallography : Resolve nitro-group orientation and hydrogen bonding. Triclinic (P1) systems with refinement parameters (R ≤ 0.07) ensure accuracy .

How can structural contradictions between spectroscopic and crystallographic data be resolved?

Advanced

Discrepancies often arise from dynamic effects (e.g., tautomerism in solution vs. solid state):

- Cross-Validation : Compare NMR-derived tautomeric ratios with X-ray bond lengths. For example, N–N distances in crystallography (1.223 Å) may indicate a fixed nitro configuration, while NMR shows equilibrium states .

- DFT Calculations : Simulate NMR chemical shifts for proposed tautomers and match with experimental data. Use software like Gaussian with B3LYP/6-31G(d) basis sets .

What strategies are effective in optimizing regioselectivity during nitration of pyrazole precursors?

Q. Advanced

- Electronic Effects : Electron-donating groups (e.g., methyl) at the 1-position direct nitration to the 4-position. Steric hindrance from bulky substituents (e.g., cyclopropyl) can reduce byproducts .

- Solvent Control : Polar aprotic solvents (DMSO, DMF) stabilize transition states for meta-directed nitration. Kinetic studies at 0–5°C can isolate intermediates .

How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced

- Molecular Dynamics (MD) : Simulate attack trajectories of nucleophiles (e.g., amines) on the nitro group using COMSOL Multiphysics. Parameters like charge density and frontier molecular orbitals (HOMO/LUMO) guide reactivity .

- QSPR Models : Train machine learning algorithms on datasets of pyrazole derivatives to predict reaction rates. Features include Hammett σ values and nitro-group partial charges .

What experimental design principles minimize byproduct formation during pyrazole functionalization?

Q. Advanced

- DoE (Design of Experiment) : Use a 2^k factorial design to test temperature, catalyst (e.g., CuBr), and stoichiometry. For example, reducing CuBr from 10 mol% to 5 mol% decreased dimerization by 30% in aryl aminations .

- In Situ Monitoring : Employ ReactIR to track intermediate formation. Quench reactions at 80% conversion to isolate products before side reactions dominate .

How do steric and electronic effects influence the biological activity of this compound derivatives?

Q. Advanced

- SAR Studies : Replace the nitro group with CF₃ or CN to modulate electron-withdrawing effects. Bioassays (e.g., enzyme inhibition) show nitro derivatives exhibit higher binding affinity due to hydrogen bonding with active sites .

- Co-crystallization : Resolve target-ligand complexes (e.g., kinase inhibitors) to identify key interactions. Nitro groups often occupy hydrophobic pockets, as seen in PDB structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.